(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride
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Overview
Description
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxymethyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The phenyl ring enhances its hydrophobic interactions, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride: The enantiomer of the compound with different chiral properties.
2-Amino-2-(2-(hydroxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
2-(Hydroxymethyl)phenylalanine: An amino acid derivative with a similar structure.
Uniqueness
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-(hydroxymethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(6-12)8-4-2-1-3-7(8)5-11;/h1-4,9,11-12H,5-6,10H2;1H/t9-;/m1./s1 |
InChI Key |
VBAUGTIQPSQWNQ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(CO)N.Cl |
Origin of Product |
United States |
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